molecular formula C27H24N2O4 B12982471 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-7-yl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-7-yl)propanoic acid

Cat. No.: B12982471
M. Wt: 440.5 g/mol
InChI Key: LKFQANMXTOAOAB-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-7-yl)propanoic acid is a complex organic compound that features a combination of fluorenyl, indole, and propanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-7-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Fluorenyl Moiety: Starting with fluorene, the compound is functionalized to introduce the methoxycarbonyl group.

    Indole Functionalization: The indole ring is methylated at the nitrogen position.

    Coupling Reaction: The fluorenyl and indole moieties are coupled through an amide bond formation, often using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).

    Final Assembly: The propanoic acid group is introduced through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and fluorenyl moieties.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can be performed on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Therapeutic Agents: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-7-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Fluorenylmethoxycarbonyl (Fmoc) Derivatives: Commonly used in peptide synthesis.

    Indole Derivatives: Widely studied for their biological activities.

    Propanoic Acid Derivatives: Known for their anti-inflammatory properties.

Uniqueness

The uniqueness of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-7-yl)propanoic acid lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its individual components.

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-7-yl)propanoic acid

InChI

InChI=1S/C27H24N2O4/c1-29-14-13-17-7-6-8-18(25(17)29)15-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-14,23-24H,15-16H2,1H3,(H,28,32)(H,30,31)

InChI Key

LKFQANMXTOAOAB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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